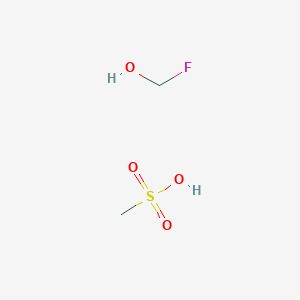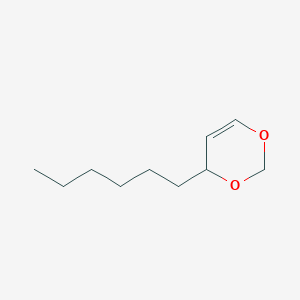
4-Hexyl-2H,4H-1,3-dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexyl-2H,4H-1,3-dioxine is an organic compound belonging to the class of dioxines It is characterized by a six-carbon hexyl chain attached to a dioxine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexyl-2H,4H-1,3-dioxine typically involves the reaction of hexyl alcohol with a dioxine precursor under controlled conditions. One common method includes the use of a catalyst-free approach, where the reaction is carried out in the presence of a base such as sodium bicarbonate and a solvent like acetonitrile at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxine compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hexyl-2H,4H-1,3-dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dioxine ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated dioxine compounds.
Wissenschaftliche Forschungsanwendungen
4-Hexyl-2H,4H-1,3-dioxine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism of action of 4-Hexyl-2H,4H-1,3-dioxine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the NF-κB signaling pathway, leading to reduced production of pro-inflammatory cytokines such as TNF-α. Additionally, it promotes angiogenesis and bone formation by increasing the levels of VEGF and TGF-β1 .
Vergleich Mit ähnlichen Verbindungen
4-Hexyl-2H,4H-1,3-dioxine can be compared with other similar compounds such as:
4-Hexylresorcinol: Known for its antiseptic and anesthetic properties.
Dioxolane: Used as a solvent and in the synthesis of polyacetals.
Dioxane: A related compound with similar structural features but different chemical properties.
Eigenschaften
CAS-Nummer |
112596-79-9 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
4-hexyl-4H-1,3-dioxine |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-10-7-8-11-9-12-10/h7-8,10H,2-6,9H2,1H3 |
InChI-Schlüssel |
RUYPCRGOWSGQJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1C=COCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


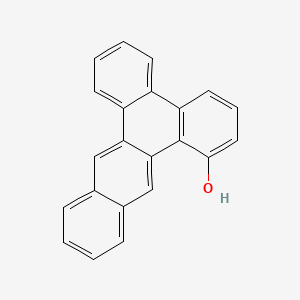
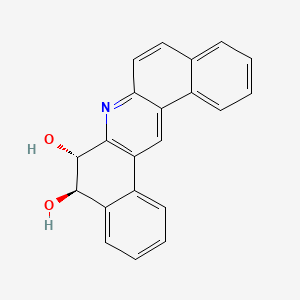
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
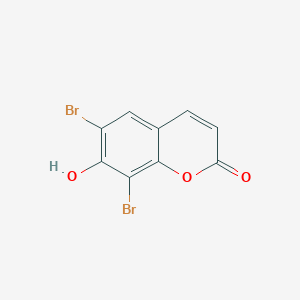

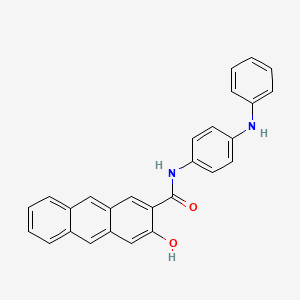
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)
![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
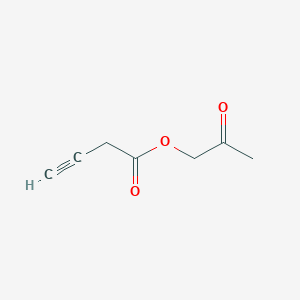
![3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B14304553.png)
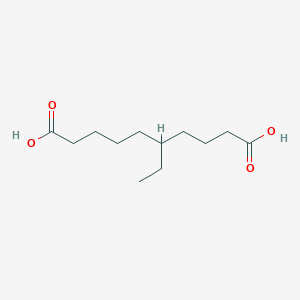

![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
